N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine
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Overview
Description
N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine typically involves multi-step organic reactions. The starting materials often include phenyl derivatives, diethylamine, and sulfur-containing reagents. The reaction conditions usually require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes, receptors, and other biomolecules, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-1,4-phenylenediammonium sulfate
- N,N-dimethylphenethylamine
- 1,2-ethanediamine, N,N’-diethyl-N,N’-dimethyl-
- Benzenamine, N,N-dimethyl-4-(phenylazo)-
Uniqueness
N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine stands out due to its unique tetracyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C24H26N4OS |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N,N-diethyl-4,4-dimethyl-8-phenyl-6-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C24H26N4OS/c1-5-28(6-2)22-21-19(25-14-26-22)17-16-12-24(3,4)13-29-20(16)18(27-23(17)30-21)15-10-8-7-9-11-15/h7-11,14H,5-6,12-13H2,1-4H3 |
InChI Key |
VJFGGWOKLQTXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1SC3=NC(=C4C(=C23)CC(CO4)(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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